molecular formula C16H20FN3O5S B2764231 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034427-93-3

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2764231
CAS No.: 2034427-93-3
M. Wt: 385.41
InChI Key: RFHQGYLIHZZOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a fluorophenyl group, a sulfonyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-ethoxy-3-fluorobenzene and a sulfonyl chloride derivative.

    Attachment of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the piperidine intermediate with an imidazolidine-2,4-dione derivative under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Final Coupling and Purification: The final product is obtained through coupling reactions and subsequent purification steps, such as recrystallization or chromatography, to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities of material efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl and imidazolidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonyl and imidazolidine groups.

Mechanism of Action

The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The imidazolidine-2,4-dione moiety can interact with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((4-Methoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
  • 3-(1-((4-Ethoxy-3-chlorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
  • 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethoxy group and a fluorophenyl group provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5S/c1-2-25-14-4-3-12(9-13(14)17)26(23,24)19-7-5-11(6-8-19)20-15(21)10-18-16(20)22/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHQGYLIHZZOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.